2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of oxazole derivatives involves several steps. The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields such as agricultural, biotechnology, medicinal, chemical and material sciences .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis
Oxazole and its derivatives are involved in a variety of chemical reactions. They quickly engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary. For example, one derivative yielded 80.80%, yellow crystals, with a melting point of 253.00°C .Scientific Research Applications
Copper-catalyzed Reactions for Piperidine Derivatives
The compound's structure facilitates the regioselective introduction of methoxycarbonyl methyl groups into pyridines using copper catalysis. This method offers an efficient approach to synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns, expanding the toolkit for organic synthesis and drug discovery (Crotti, Berti, & Pineschi, 2011).
Heterocyclic Compound Synthesis
The synthesis and pharmacological evaluation of novel heterocyclic compounds, including triazole derivatives, have been explored. These compounds show significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Drug Metabolism Studies
For understanding drug metabolism, pharmacokinetics, and pharmacodynamics, isotopically labeled derivatives of complex molecules, including piperidine-based compounds, have been synthesized. These labeled compounds enable detailed studies of drug behavior in biological systems, contributing to the development of safer and more effective pharmaceuticals (Latli et al., 2017).
Luminescence and Structural Analysis
Pyridine derivatives' optical properties have been investigated, including their fluorescence spectra in various solvents. Such studies contribute to our understanding of how structural features influence luminescent properties, with implications for designing materials with specific optical characteristics (Cetina et al., 2010).
Insecticidal Applications
Research on pyridine derivatives has also identified compounds with potent insecticidal activities. These findings can lead to the development of new, more effective pest control agents, addressing agricultural challenges and reducing crop losses (Bakhite et al., 2014).
Future Directions
Oxazole and its derivatives have shown promise in the field of medicinal chemistry, with many oxazole candidates or drugs being developed for the treatment of disease . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-9-13(22-26-11)16(24)23-7-5-12(6-8-23)10-25-15-4-2-3-14(21-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHRMGLXIXDAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
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